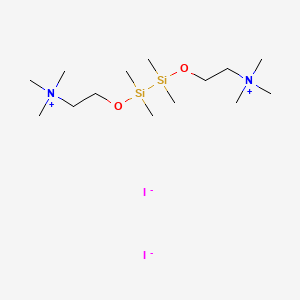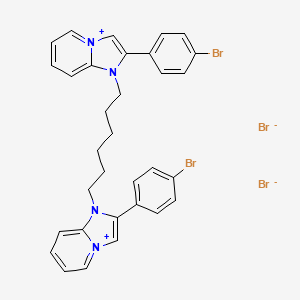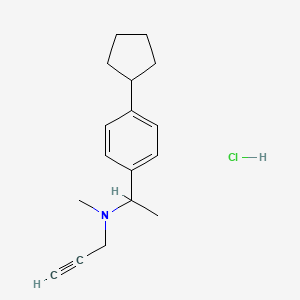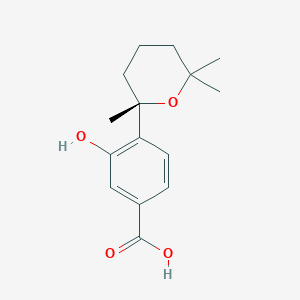
Sydowic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Sydowic acid is a secondary metabolite isolated from the fungus Aspergillus sydowii. It is a structurally unique compound with the molecular formula C15H20O4. This compound forms colorless needles and has a melting point of 151°C . This compound has garnered interest due to its potential biological activities and applications in various scientific fields.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Sydowic acid can be synthesized through the cultivation of Aspergillus sydowii on a suitable medium. The fungus is typically grown as a surface culture for several weeks at around 24°C. The culture filtrates are then extracted with solvents like acetone and benzene. The extracts are subjected to chromatographic separation to isolate this compound .
Industrial Production Methods
Industrial production of this compound involves large-scale fermentation of Aspergillus sydowii. The fermentation broth is processed to extract and purify this compound using techniques such as solvent extraction, chromatography, and crystallization .
Analyse Chemischer Reaktionen
Types of Reactions
Sydowic acid undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form hydroxythis compound.
Reduction: Reduction reactions can modify the functional groups present in this compound.
Substitution: this compound can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like halogens and nucleophiles are employed in substitution reactions.
Major Products
Hydroxythis compound: Formed through oxidation.
Reduced derivatives: Formed through reduction reactions.
Substituted derivatives: Formed through substitution reactions.
Wissenschaftliche Forschungsanwendungen
Sydowic acid has several scientific research applications, including:
Chemistry: Used as a precursor for synthesizing other bioactive compounds.
Biology: Studied for its potential antimicrobial and antifungal properties.
Medicine: Investigated for its anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new pharmaceuticals and agrochemicals
Wirkmechanismus
The mechanism of action of sydowic acid involves its interaction with specific molecular targets and pathways. It has been shown to inhibit the production of nitric oxide in LPS-induced RAW 264.7 cells, indicating its potential anti-inflammatory effects. The exact molecular targets and pathways are still under investigation, but this compound is believed to modulate various signaling pathways involved in inflammation and cell proliferation .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Sydonic acid: Another metabolite from with similar structural features.
Hydroxysydowic acid: An oxidized derivative of this compound.
Sydowinin A and B: Metabolites with related structures isolated from the same fungus
Uniqueness
This compound is unique due to its specific structural configuration and the presence of distinct functional groups. Its unique properties make it a valuable compound for various scientific and industrial applications .
Eigenschaften
CAS-Nummer |
55708-43-5 |
|---|---|
Molekularformel |
C15H20O4 |
Molekulargewicht |
264.32 g/mol |
IUPAC-Name |
3-hydroxy-4-[(2S)-2,6,6-trimethyloxan-2-yl]benzoic acid |
InChI |
InChI=1S/C15H20O4/c1-14(2)7-4-8-15(3,19-14)11-6-5-10(13(17)18)9-12(11)16/h5-6,9,16H,4,7-8H2,1-3H3,(H,17,18)/t15-/m0/s1 |
InChI-Schlüssel |
PPKSRWBBMMEDGG-HNNXBMFYSA-N |
Isomerische SMILES |
C[C@]1(CCCC(O1)(C)C)C2=C(C=C(C=C2)C(=O)O)O |
Kanonische SMILES |
CC1(CCCC(O1)(C)C2=C(C=C(C=C2)C(=O)O)O)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-[[(5R)-5-[(2R)-2-(4,5-diphenyl-1,3-oxazol-2-yl)pyrrolidin-1-yl]-5,6,7,8-tetrahydronaphthalen-1-yl]oxy]acetic acid](/img/structure/B12772782.png)
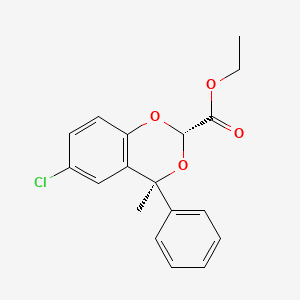
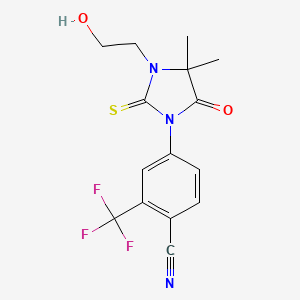
![1-[(E)-3-pyridin-3-ylprop-2-enoyl]pyrrolidin-2-one;hydrochloride](/img/structure/B12772799.png)
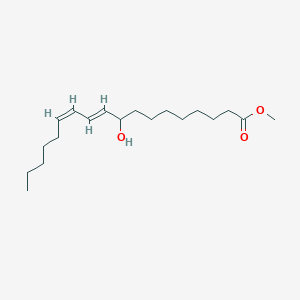
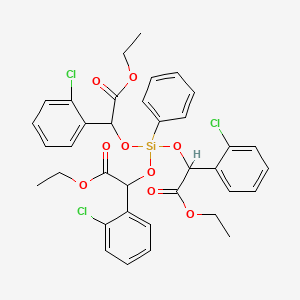
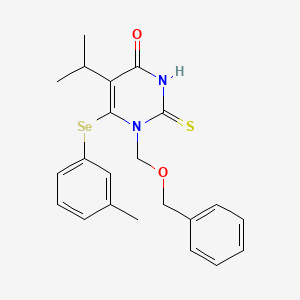
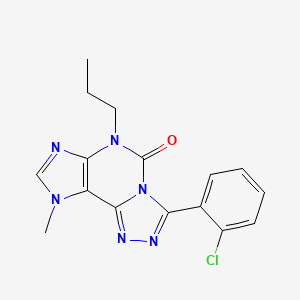
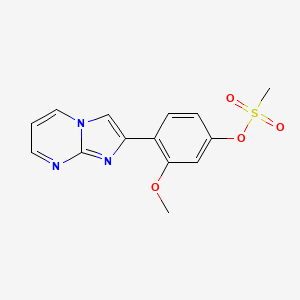
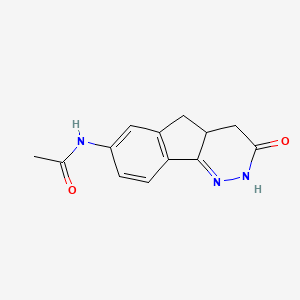
![1-[2-(dibenzylamino)ethyl]-4-phenylpiperidine-4-carbaldehyde;2,4,6-trinitrophenol](/img/structure/B12772849.png)
